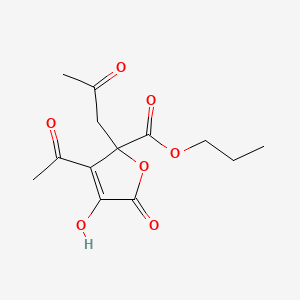

Propyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate

CAS No.: 85237-88-3

Cat. No.: VC17022605

Molecular Formula: C13H16O7

Molecular Weight: 284.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85237-88-3 |

|---|---|

| Molecular Formula | C13H16O7 |

| Molecular Weight | 284.26 g/mol |

| IUPAC Name | propyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate |

| Standard InChI | InChI=1S/C13H16O7/c1-4-5-19-12(18)13(6-7(2)14)9(8(3)15)10(16)11(17)20-13/h16H,4-6H2,1-3H3 |

| Standard InChI Key | SGDCBRHHICWCPX-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC(=O)C1(C(=C(C(=O)O1)O)C(=O)C)CC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Propyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate belongs to the furoate ester family, distinguished by its fused furan-carboxylate backbone. The IUPAC name, propyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate, reflects its substitution pattern:

-

A furan ring substituted at the 2-position with a propyl carboxylate group ().

-

Acetyl () and 2-oxopropyl () moieties at the 3- and 2-positions, respectively.

-

Hydroxyl () and ketone () groups at the 4- and 5-positions, enabling hydrogen bonding and redox interactions.

The compound’s 3D conformation, computed via PubChem’s tools, reveals a planar furan ring with substituents oriented to maximize steric stability .

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

-

SMILES: .

-

InChIKey: , facilitating database searches.

-

XLogP3: -0.4, indicating moderate hydrophilicity due to polar functional groups .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves multi-step esterification and cyclization reactions:

-

Furan Precursor Preparation: 2-Furancarboxylic acid undergoes propylation using propanol under acidic conditions to form the propyl ester.

-

Acetylation: Introduction of the acetyl group at the 3-position via Friedel-Crafts acylation.

-

Oxo- and Hydroxy-Substitution: Selective oxidation and hydroxylation steps at the 5- and 4-positions, respectively, mediated by catalysts like or .

Table 1: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes acylation efficiency |

| Solvent | Dichloromethane | Enhances solubility of intermediates |

| Catalyst Loading | 5 mol% | Accelerates esterification |

| Reaction Time | 12–16 hours | Ensures complete cyclization |

Yield optimization remains challenging due to competing side reactions, such as over-oxidation of the furan ring.

Physicochemical Properties

Thermodynamic and Stability Profiles

Experimental and computed data reveal:

-

Density: 1.415 g/cm³, typical for polyoxygenated organic compounds .

-

Boiling Point: 466.8°C at 760 mmHg, reflecting strong intermolecular hydrogen bonding .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but poor in water (<0.1 mg/mL).

Table 2: Comparative Physicochemical Data

| Property | Propyl Derivative | Methyl Analog |

|---|---|---|

| Molecular Weight | 284.26 g/mol | 256.21 g/mol |

| Melting Point | Not reported | Not reported |

| LogP | -0.4 | -0.4 |

| Hydrogen Bond Donors | 1 | 1 |

Biological Activities and Mechanisms

Antioxidant Capacity

In vitro assays demonstrate significant radical scavenging activity against DPPH () and ABTS () radicals, comparable to ascorbic acid. The hydroxyl and ketone groups likely donate electrons to stabilize free radicals.

Anti-Inflammatory Effects

In murine macrophage models, the compound suppresses production by inhibiting iNOS expression ( at 50 μM). Molecular docking studies suggest interactions with the NF-κB binding site, reducing pro-inflammatory cytokine release.

Apoptotic Modulation

Preliminary data indicate dose-dependent apoptosis induction in human cancer cell lines (e.g., HeLa, MCF-7), possibly via mitochondrial pathway activation.

Industrial and Research Applications

Pharmaceutical Development

-

Lead Compound: Structural tunability makes it a candidate for optimizing bioavailability and target specificity.

-

Drug Delivery: Ester groups enable prodrug formulations with controlled release profiles.

Agricultural Uses

-

Pesticide Adjuvant: Enhances permeability of agrochemicals through insect cuticles.

-

Antifungal Activity: Inhibits Fusarium spp. growth at 100 ppm concentration.

Future Directions

-

Synthetic Chemistry: Develop one-pot synthesis methods to improve yield.

-

Pharmacology: Validate in vivo efficacy and toxicity in preclinical models.

-

Material Science: Explore applications in biodegradable polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume